

# An In-depth Technical Guide to Isogranulatimide: Structure, Properties, and Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isogranulatimide*

Cat. No.: B8811538

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Isogranulatimide** is a marine-derived alkaloid that has garnered significant interest within the scientific community for its potent and selective inhibition of Checkpoint Kinase 1 (Chk1), a critical regulator of the G2/M DNA damage checkpoint. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Isogranulatimide**. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its quantitative inhibitory and cytotoxic activities. Furthermore, this guide elucidates the key signaling pathway modulated by **Isogranulatimide**, offering insights into its potential as a therapeutic agent in oncology.

## Chemical Structure and Physicochemical Properties

**Isogranulatimide** is a heterocyclic aromatic alkaloid with a unique carbazole-maleimido-imidazole skeleton. Its chemical identity and key physicochemical properties are summarized in the tables below.

| Identifier                   | Value                                                                                                        |
|------------------------------|--------------------------------------------------------------------------------------------------------------|
| IUPAC Name                   | Imidazo[1',5':1,6]pyrrolo[3',4':4,5]pyrido[2,3-b]indole-1,3(2H,8H)-dione                                     |
| CAS Number                   | 219829-00-2                                                                                                  |
| Molecular Formula            | C <sub>15</sub> H <sub>8</sub> N <sub>4</sub> O <sub>2</sub>                                                 |
| Molecular Weight             | 276.25 g/mol                                                                                                 |
| Canonical SMILES             | C1=CC=C2C(=C1)NC3=C2C4=C(C(=O)NC4=O)C5=CN=CN53                                                               |
| InChI                        | InChI=1S/C15H8N4O2/c20-14-11-9-5-16-6-19(9)13-10(12(11)15(21)18-14)7-3-1-2-4-8(7)17-13/h1-6,17H,(H,18,20,21) |
| InChIKey                     | WXUJAQBSBZLVEV-UHFFFAOYSA-N                                                                                  |
| Physicochemical Property     | Value                                                                                                        |
| XLogP3                       | 2.2                                                                                                          |
| Hydrogen Bond Donor Count    | 2                                                                                                            |
| Hydrogen Bond Acceptor Count | 4                                                                                                            |

## Biological Properties and Quantitative Data

**Isogranulatimide** is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a key serine/threonine kinase involved in the G2/M DNA damage checkpoint. By inhibiting Chk1, **Isogranulatimide** abrogates the cell cycle arrest, leading to premature mitotic entry and subsequent cell death in cancer cells with damaged DNA. It also exhibits inhibitory activity against Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ).

| Target                                                 | IC <sub>50</sub>                                                                 | Assay Type            |
|--------------------------------------------------------|----------------------------------------------------------------------------------|-----------------------|
| Checkpoint Kinase 1 (Chk1)                             | 0.1 $\mu$ M (100 nM) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> | In vitro kinase assay |
| Glycogen Synthase Kinase 3 $\beta$<br>(GSK-3 $\beta$ ) | 0.5 $\mu$ M <a href="#">[2]</a> <a href="#">[3]</a>                              | In vitro kinase assay |

| Cell Line | Cancer Type                         | IC <sub>50</sub> (Cytotoxicity) |
|-----------|-------------------------------------|---------------------------------|
| L1210     | Murine Leukemia                     | Data not available              |
| DU145     | Human Prostate Carcinoma            | Data not available              |
| A549      | Human Non-small Cell Lung Carcinoma | Data not available              |
| HT29      | Human Colon Carcinoma               | Data not available              |

Note: While **Isogranulatimide** has been evaluated for its cytotoxic effects against various cancer cell lines, specific IC<sub>50</sub> values were not readily available in the reviewed literature.

## Experimental Protocols

### Isolation from *Didemnum granulatum*

**Isogranulatimide** was first isolated from the marine ascidian *Didemnum granulatum*. The following is a general protocol based on published methods:

- Extraction: The collected ascidian biomass is extracted with methanol.
- Solvent Partitioning: The methanol extract is concentrated and partitioned between ethyl acetate and water.
- Chromatography: The ethyl acetate fraction is subjected to multiple rounds of chromatographic separation, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure **Isogranulatimide**.

## Chemical Synthesis

Several synthetic routes to **Isogranulatimide** have been reported. A common strategy involves the following key steps:

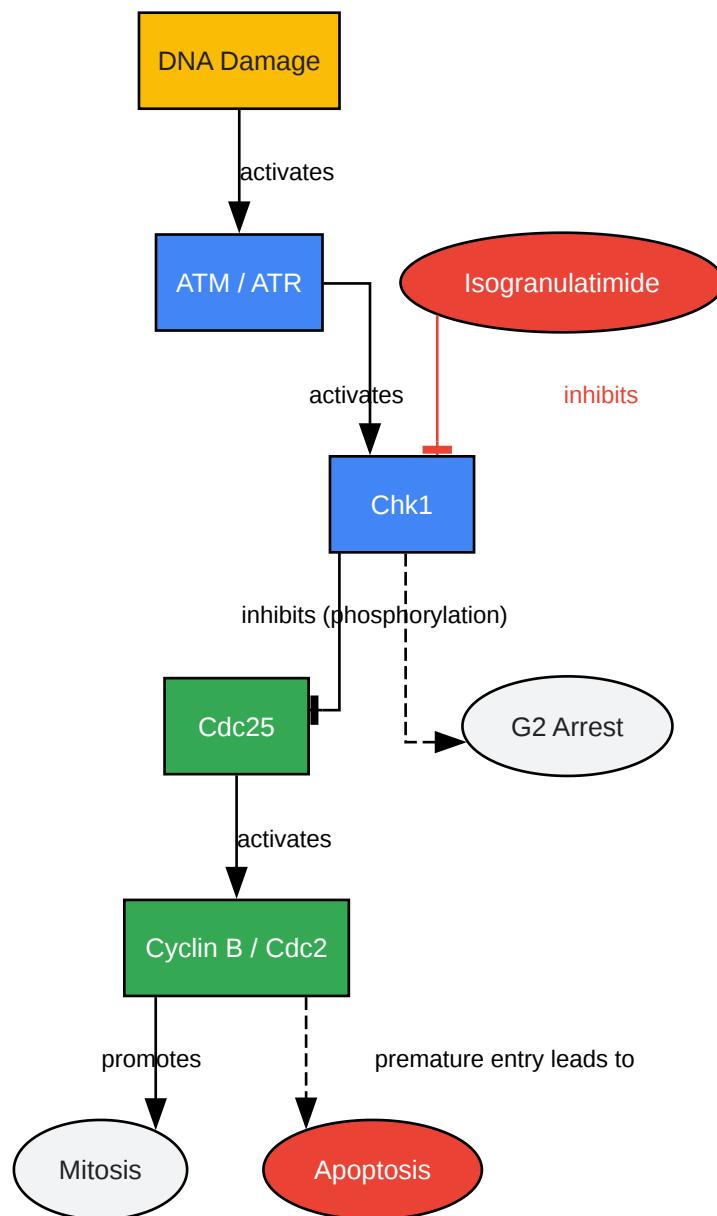
- Formation of the Indole Core: Synthesis of a suitably substituted indole derivative.
- Annulation of the Imidazole Ring: Construction of the imidazole ring onto the indole core.
- Maleimide Ring Formation: Cyclization to form the final maleimide moiety.

## In Vitro Chk1 Inhibition Assay

The inhibitory activity of **Isogranulatimide** against Chk1 can be determined using a radiometric or fluorescence-based in vitro kinase assay.

- Reagents: Recombinant human Chk1 enzyme, a suitable substrate peptide (e.g., CHKtide), ATP (radiolabeled or unlabeled), and the test compound (**Isogranulatimide**).
- Procedure: a. The Chk1 enzyme is incubated with varying concentrations of **Isogranulatimide** in a suitable assay buffer. b. The kinase reaction is initiated by the addition of the substrate peptide and ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or fluorescence detection).
- Data Analysis: The  $IC_{50}$  value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

## Cytotoxicity Assay (MTT Assay)

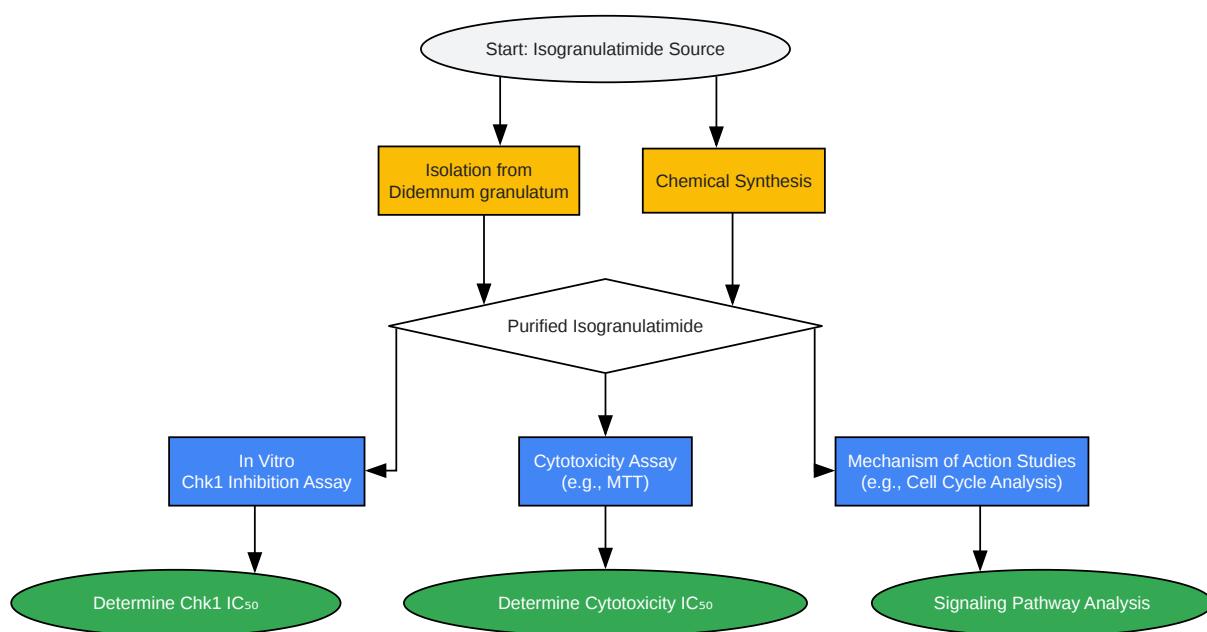

The cytotoxic effect of **Isogranulatimide** on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a range of concentrations of **Isogranulatimide** for a specified duration (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

- Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC<sub>50</sub> value is determined.

## Signaling Pathway and Mechanism of Action

**Isogranulatimide** exerts its biological effects primarily through the inhibition of the G2/M DNA damage checkpoint pathway. This pathway is a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis.




[Click to download full resolution via product page](#)

### G2/M Checkpoint Inhibition by **Isogranulatimide**.

In response to DNA damage, sensor kinases such as ATM and ATR are activated. These kinases, in turn, phosphorylate and activate Chk1. Activated Chk1 then phosphorylates and inactivates the phosphatase Cdc25. The inactivation of Cdc25 prevents the dephosphorylation and activation of the Cyclin B/Cdc2 complex, which is essential for mitotic entry. This leads to cell cycle arrest in the G2 phase, allowing time for DNA repair.

**Isogranulatimide**, by directly inhibiting Chk1, prevents the inactivation of Cdc25. Consequently, the Cyclin B/Cdc2 complex remains active, leading to the abrogation of the G2 checkpoint. This forces cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and ultimately, apoptosis. This mechanism of action makes **Isogranulatimide** a promising candidate for combination therapies with DNA-damaging agents in cancer treatment.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. Inhibition of Chk1 by the G2 DNA damage checkpoint inhibitor isogranulatimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isogranulatimide: Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8811538#chemical-structure-and-properties-of-isogranulatimide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)